2-(4-Methylphenyl)ethanesulfonic acid

Description

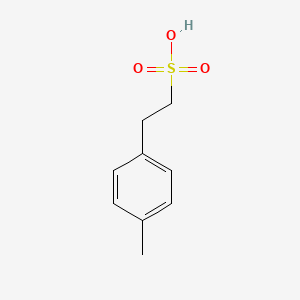

2-(4-Methylphenyl)ethanesulfonic acid is an aromatic sulfonic acid derivative characterized by a 4-methylphenyl group attached to an ethanesulfonic acid backbone. Its structure combines the hydrophobicity of the methyl-substituted benzene ring with the hydrophilic sulfonic acid group, making it a versatile compound in organic synthesis, biochemistry, and materials science.

Properties

IUPAC Name |

2-(4-methylphenyl)ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZBWXQXOBOVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Common Ethanesulfonic Acid Buffers

Ethanesulfonic acid derivatives are widely used as buffering agents due to their zwitterionic nature and minimal metal-binding interference. Key examples include:

Key Differences :

- Substituent Effects: Unlike MES, ACES, and HEPES, which contain amine or morpholine groups, this compound’s aromatic substituent likely reduces water solubility but enhances lipophilicity. This property could make it suitable for non-aqueous reactions or as a surfactant .

- Acidity : The sulfonic acid group (pKa ~1–3) is strongly acidic compared to the amine-buffered derivatives (pKa ~6–8). This limits its use in neutral pH buffering but expands utility in acidic catalysis .

Functional Comparison with Sulfonic Acid Derivatives

Sulfonate Esters and Tosylates

Sulfonate esters, such as 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate (), are critical in organic synthesis as leaving groups. Comparatively:

- Reactivity : Tosylates (e.g., ) are more reactive than free sulfonic acids due to the esterified sulfonyl group. This compound’s free acid form may serve as a catalyst or intermediate in sulfonation reactions.

- Synthetic Utility : While tosylates facilitate nucleophilic substitutions (e.g., SN2 reactions), the target compound’s sulfonic acid group could act as a Brønsted acid catalyst in esterifications or hydrolyses .

Sulfonamides and Sulfonyl Chlorides

Sulfonamides (e.g., 2-(4-Aminophenyl)-N-Methylethanesulfonamide, ) and sulfonyl chlorides (e.g., (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, ) exhibit distinct reactivity:

- Biological Activity: Sulfonamides are common in pharmaceuticals (e.g., antibiotics). For example, sodium 2-{[1-(5-Bromo-2-hydroxy-phenyl)-meth-(Z)-ylidene]-amino}-ethanesulfonic acid (Compound I) showed MIC values of 0.125–0.540 mg/mL against bacterial strains .

- Chemical Reactivity : Sulfonyl chlorides are electrophilic, enabling peptide coupling or polymer synthesis. The target compound’s sulfonic acid group may lack this reactivity but could be converted to reactive intermediates .

Solubility and Stability

- Hydrophobicity : The 4-methylphenyl group likely reduces aqueous solubility compared to MES or HEPES, aligning it with surfactants or micelle-forming agents.

- Thermal Stability : Sulfonic acids generally exhibit high thermal stability, making them suitable for high-temperature reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.